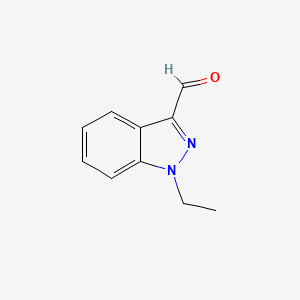

1-ethyl-1H-indazole-3-carbaldehyde

概要

説明

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Molecular Structure Analysis

C-3-substituted indoles such as 1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions easily . Their inherent functional groups (CO) are significant in these reactions .

科学的研究の応用

Multicomponent Reactions (MCRs)

- Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives, which include 1-ethyl-1H-indazole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules .

- Methods of Application : MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

- Results or Outcomes : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Synthesis of Biologically Active Compounds

- Summary of Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Results or Outcomes : The outcomes of these syntheses are biologically active compounds that can be used for the treatment of various health conditions .

Kinase Inhibitors

- Summary of Application : Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors .

- Results or Outcomes : The outcomes of these syntheses are kinase inhibitors that can be used for the treatment of various health conditions .

Synthesis of Alkaloids

- Summary of Application : Indoles, including 1H-indole-3-carbaldehyde and its derivatives, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used in the synthesis of alkaloids .

- Results or Outcomes : The outcomes of these syntheses are alkaloids that have various biological activities .

Protein Kinase Inhibitors

- Summary of Application : Indazole derivatives are currently drawing more and more attention in medicinal chemistry as protein kinase inhibitors .

- Results or Outcomes : The outcomes of these syntheses are protein kinase inhibitors that can be used for the treatment of various health conditions .

Synthesis of Various Heterocyclic Derivatives

- Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives, including 1-ethyl-1H-indazole-3-carbaldehyde, are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

- Results or Outcomes : The outcomes of these syntheses are various heterocyclic derivatives that have various biological activities .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-ethylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXKKUZTAGQDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-indazole-3-carbaldehyde | |

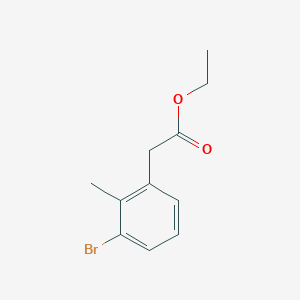

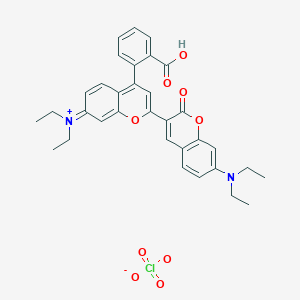

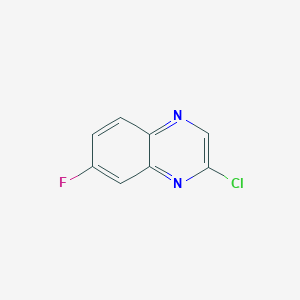

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)

![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)

![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)

![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)